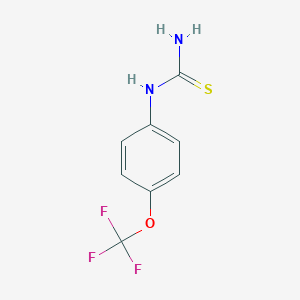

1-(4-(Trifluoromethoxy)phenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(trifluoromethoxy)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOXNOVULREFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380487 | |

| Record name | N-[4-(Trifluoromethoxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142229-74-1 | |

| Record name | N-[4-(Trifluoromethoxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-(Trifluoromethoxy)phenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of 1-(4-(trifluoromethoxy)phenyl)thiourea, a compound of interest in medicinal chemistry and drug development. Thiourea derivatives are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, this compound serves as a key intermediate in the synthesis of 2-aminothiazole derivatives, which have been identified as sphingosine kinase inhibitors with potential anticancer and anti-inflammatory applications.[4][5] This guide details a reliable synthetic protocol, comprehensive characterization data, and the workflows involved.

Synthesis Pathway

The synthesis of this compound is most commonly achieved through the reaction of 4-(trifluoromethoxy)aniline with an isothiocyanate precursor. A standard and effective method involves the in situ generation of 4-(trifluoromethoxy)phenyl isothiocyanate from the corresponding aniline, followed by its reaction with an amine source. A more direct approach, outlined below, involves the reaction of 4-(trifluoromethoxy)aniline with ammonium thiocyanate in an acidic medium, which facilitates the formation of the target thiourea derivative.

Caption: Synthetic route for this compound.

Experimental Protocols

2.1 Synthesis of this compound

This protocol is based on established methods for the synthesis of N-aryl thioureas from aromatic amines.[6][7]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethoxy)aniline (10 mmol, 1.77 g).

-

Reagent Addition: Add 50 mL of ethanol, followed by the slow, dropwise addition of concentrated hydrochloric acid (1.5 mL).

-

Thiocyanate Addition: To the resulting stirred solution, add ammonium thiocyanate (12 mmol, 0.91 g).

-

Reaction Condition: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.

-

Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water (3 x 30 mL) to remove any unreacted starting materials and salts.

-

Drying: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent such as an ethanol/water mixture.

2.2 Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum is recorded using KBr pellets on a spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer. The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Mass Spectrometry (MS): The mass spectrum is obtained using an electrospray ionization (ESI) source to confirm the molecular weight of the compound.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound are confirmed by its physicochemical properties and spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃N₂OS | [8] |

| Molecular Weight | 236.21 g/mol | [4][9] |

| Appearance | Solid | [9] |

| Melting Point | 138 - 140 °C | [9] |

| CAS Number | 142229-74-1 | [8][9] |

Table 2: Spectroscopic Characterization Data (Expected)

While specific spectra for this exact compound are not detailed in the provided search results, the following table outlines the expected characteristic peaks based on data from closely related N-aryl thiourea derivatives.[10][11][12]

| Technique | Expected Chemical Shifts / Wavenumbers (cm⁻¹) |

| ¹H NMR (DMSO-d₆) | δ 9.7-9.9 (s, 1H, Ar-NH) : Signal for the proton on the nitrogen attached to the aromatic ring.δ 7.5-7.7 (d, 2H, Ar-H) : Aromatic protons ortho to the thiourea group.δ 7.2-7.4 (d, 2H, Ar-H) : Aromatic protons meta to the thiourea group.δ 7.0-7.5 (br s, 2H, -NH₂) : Broad singlet for the two protons of the terminal amino group. |

| ¹³C NMR (DMSO-d₆) | δ ~181 (C=S) : Characteristic shift for the thiocarbonyl carbon.δ ~145 (Ar-C) : Aromatic carbon attached to the -OCF₃ group.δ ~139 (Ar-C) : Aromatic carbon attached to the NH group.δ ~122 (Ar-CH) : Aromatic carbons meta to the NH group.δ ~119 (Ar-CH) : Aromatic carbons ortho to the NH group.δ ~120 (q, -CF₃) : Carbon of the trifluoromethoxy group, showing quartet splitting due to C-F coupling. |

| FT-IR (KBr, cm⁻¹) | 3400-3100 (N-H stretching) : Broad peaks corresponding to the symmetric and asymmetric stretching of N-H bonds in the NH and NH₂ groups.~1600, ~1510 (C=C aromatic stretching, N-H bending) : Peaks for aromatic ring stretching and N-H bending vibrations.~1320 (N-C-S stretching) : Vibration associated with the thiourea backbone.1280-1150 (C-O-C and C-F stretching) : Strong, broad absorptions characteristic of the trifluoromethoxy group.~840 (C=S stretching) : Peak corresponding to the thiocarbonyl group. |

| Mass Spec. (ESI) | m/z 237.03 [M+H]⁺ : Molecular ion peak corresponding to the protonated molecule. |

Characterization Workflow

The successful synthesis and purification of this compound is verified through a systematic characterization workflow.

Caption: General workflow for the characterization of the title compound.

This guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, offering valuable protocols and data for researchers in organic synthesis and pharmaceutical development.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-(4-(TRIFLUOROMETHOXY)PHENYL)-2-THIOUREA | 142229-74-1 [chemicalbook.com]

- 5. 1-(4-(TRIFLUOROMETHOXY)PHENYL)-2-THIOUREA | 142229-74-1 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | C8H7F3N2OS | CID 2777352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]

A Technical Guide to Trifluoromethoxy-Substituted Thioureas: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethoxy-substituted thioureas are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF3) group into the thiourea scaffold imparts unique physicochemical properties that can profoundly influence molecular interactions, membrane permeability, and metabolic stability. This technical guide provides an in-depth overview of the core physicochemical properties of these compounds, detailed experimental protocols for their synthesis, and a summary of key data to aid in the design and development of novel molecules.

The trifluoromethoxy group is a fascinating substituent, often referred to as a "super-halogen," that combines the high lipophilicity of the trifluoromethyl group with the electronic properties of a methoxy group.[1] This duality makes it a valuable functional group for modulating the properties of bioactive molecules.

Physicochemical Properties

The introduction of a trifluoromethoxy group onto the phenyl ring of a thiourea derivative significantly alters its electronic and lipophilic character. These changes are critical for influencing a compound's pharmacokinetic and pharmacodynamic profiles.

Lipophilicity

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[2] Its high lipophilicity, often quantified by the Hansch parameter (π), contributes to enhanced membrane permeability and can improve the oral bioavailability of drug candidates. The Hansch parameter for the OCF3 group is +1.04, indicating its strong contribution to a molecule's overall lipophilicity.[2]

Electronic Effects

The trifluoromethoxy group is a moderately strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] This property influences the acidity of the N-H protons of the thiourea moiety, which in turn affects its hydrogen bonding capabilities and interactions with biological targets. The electronic influence of a substituent on an aromatic ring can be quantified using Hammett constants (σ). For the trifluoromethoxy group, the Hammett constants are approximately σm = 0.40 and σp = 0.35, indicating its electron-withdrawing nature at both the meta and para positions.

The electron-withdrawing nature of the trifluoromethoxy group can enhance the hydrogen-bond donating capacity of the thiourea N-H protons, which is a crucial interaction for the binding of thiourea-based compounds to many biological targets.

Melting Point and Boiling Point

Trifluoromethoxy-substituted thioureas are typically crystalline solids at room temperature. The melting points are influenced by the substitution pattern on the aromatic rings and the presence of other functional groups that can participate in intermolecular interactions such as hydrogen bonding. Boiling point data for these compounds is scarce as they often decompose at high temperatures.[5]

Data Presentation: Physicochemical Properties

The following tables summarize the available quantitative data for representative trifluoromethoxy- and trifluoromethyl-substituted thioureas. The inclusion of the trifluoromethyl analogue provides a valuable comparison for understanding the specific contribution of the trifluoromethoxy group.

| Compound Name | Structure | Melting Point (°C) | logP (Calculated) |

| 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea |  | 138-140 | 2.6 (XLogP3)[3] |

| 1-(4-(Trifluoromethyl)phenyl)thiourea |  | 142-146[6] | 2.2 (XLogP3) |

| (4-Fluorophenyl)thiourea |  | 163-167 | 1.1 (XLogP3) |

Note: Boiling point data is not available due to thermal decomposition.

Experimental Protocols

The synthesis of trifluoromethoxy-substituted thioureas generally follows a straightforward and well-established synthetic route. The most common method involves the reaction of a trifluoromethoxy-substituted phenyl isothiocyanate with a primary or secondary amine. Alternatively, the isothiocyanate can be generated in situ from the corresponding aniline.

General Synthesis of N-Aryl-N'-(4-trifluoromethoxyphenyl)thiourea

Materials:

-

4-(Trifluoromethoxy)aniline

-

Thiophosgene or a thiocarbonylating agent (e.g., 1,1'-thiocarbonyldiimidazole)

-

Substituted aniline

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)

-

Triethylamine (optional, as a base)

Procedure:

Step 1: Synthesis of 4-(Trifluoromethoxy)phenyl isothiocyanate

-

In a well-ventilated fume hood, a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of thiophosgene (1.1 eq) in anhydrous dichloromethane is added dropwise to the aniline solution over a period of 30 minutes with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 4-(trifluoromethoxy)phenyl isothiocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of the Trifluoromethoxy-Substituted Thiourea

-

The crude 4-(trifluoromethoxy)phenyl isothiocyanate (1.0 eq) is dissolved in anhydrous acetone.

-

To this solution, the desired substituted aniline (1.0 eq) is added, followed by a catalytic amount of triethylamine if necessary.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the solvent is evaporated under reduced pressure.

-

The resulting solid residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-aryl-N'-(4-trifluoromethoxyphenyl)thiourea.

Characterization:

The synthesized compounds should be characterized by standard analytical techniques:

-

Melting Point: Determined using a capillary melting point apparatus.

-

NMR Spectroscopy: 1H, 13C, and 19F NMR spectra are recorded to confirm the structure. Representative chemical shifts for the thiourea protons (NH) are typically observed in the downfield region of the 1H NMR spectrum.

-

IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching (around 3200-3400 cm-1), C=S stretching (around 1300-1400 cm-1), and C-F stretching (around 1100-1300 cm-1).

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the synthesis and properties of trifluoromethoxy-substituted thioureas.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea | C8H7F3N2OS | CID 2777352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 5. sphinxsai.com [sphinxsai.com]

- 6. parchem.com [parchem.com]

Unraveling the Molecular Mechanisms of 1-(4-(Trifluoromethoxy)phenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(Trifluoromethoxy)phenyl)thiourea is a synthetic organofluorine compound belonging to the thiourea class of molecules, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of this compound and its closely related analogs. Drawing from available preclinical research, this document outlines its effects on cellular viability, induction of apoptosis, and its potential interactions with key signaling pathways and enzymes. Detailed experimental protocols for assays relevant to the investigation of its bioactivity are provided, alongside a quantitative summary of its reported efficacy. Visual diagrams of putative signaling pathways and experimental workflows are included to facilitate a clear understanding of its molecular interactions.

Core Mechanism of Action: An Overview

The precise mechanism of action for this compound is multifaceted and appears to be context-dependent, with activities spanning anticancer, antimicrobial, and enzyme inhibitory effects. While direct studies on this specific molecule are limited, research on structurally similar phenylthiourea derivatives provides significant insights into its potential biological targets and pathways. The primary proposed mechanisms include the induction of apoptosis in cancer cells, modulation of key cellular signaling cascades such as the Wnt/β-catenin pathway, and inhibition of specific enzymes like tyrosinase and bacterial DNA gyrase.

Anticancer Activity

Thiourea derivatives, particularly those bearing trifluoromethyl or trifluoromethoxy moieties, have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The primary mechanism underlying this cytotoxicity is the induction of programmed cell death, or apoptosis.

Induction of Apoptosis

Studies on related 4-(trifluoromethyl)phenylthiourea compounds have shown potent pro-apoptotic activity in cancer cells.[1] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases. The induction of apoptosis is a critical mechanism for the elimination of malignant cells.

Putative Signaling Pathways in Cancer

While the direct impact of this compound on specific signaling pathways is still under investigation, evidence from analogous compounds suggests potential modulation of critical cancer-related pathways.

A structurally related compound, 2-bromo-5-(trifluoromethoxy)phenylthiourea, has been reported to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in cell fate determination, proliferation, and migration, and its dysregulation is a hallmark of many cancers.

Diagram: Proposed Wnt/β-Catenin Signaling Inhibition

Caption: Putative inhibition of the Wnt/β-catenin pathway.

Antimicrobial Activity

Certain thiourea derivatives have been investigated for their potential as antimicrobial agents. The proposed mechanism for this activity often involves the inhibition of essential bacterial enzymes.

Inhibition of Bacterial Enzymes

In silico and in vitro studies on some trifluoromethyl-substituted acylthiourea derivatives suggest that they may act as inhibitors of bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. This dual-targeting capability is a promising strategy for overcoming antibiotic resistance.

Diagram: Proposed Antimicrobial Mechanism

Caption: Inhibition of bacterial DNA replication enzymes.

Enzyme Inhibition

Beyond antimicrobial targets, phenylthiourea compounds are known inhibitors of other enzymes, most notably tyrosinase.

Tyrosinase Inhibition

Phenylthiourea (PTU) is a well-established inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[3] The trifluoromethoxy substitution on the phenyl ring of the target compound may influence its binding affinity and inhibitory potency. The mechanism of tyrosinase inhibition by PTU involves inducing the degradation of the enzyme.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for the cytotoxic activity of thiourea derivatives structurally related to this compound.

Table 1: In Vitro Cytotoxicity of a 4-(Trifluoromethyl)phenylthiourea Derivative (Compound 8 in the cited study) [1]

| Cell Line | Cancer Type | IC50 (µM) |

| SW480 | Primary Colon Cancer | 7.3 ± 1.53 |

| SW620 | Metastatic Colon Cancer | 5.8 ± 0.76 |

| PC3 | Prostate Cancer | 6.9 ± 1.64 |

| K-562 | Leukemia | > 10 |

| HaCaT | Normal Keratinocytes | 41.6 ± 2.04 |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Diagram: MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Seed and treat cells with this compound as described for the MTT assay.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Diagram: Apoptosis Assay Workflow

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound is a promising molecule with potential therapeutic applications, particularly in oncology and infectious diseases. While its precise molecular mechanisms are still being elucidated, the available evidence from closely related analogs suggests that its bioactivity stems from the induction of apoptosis, modulation of key signaling pathways like Wnt/β-catenin, and inhibition of essential enzymes. Further research is warranted to fully characterize the direct molecular targets and signaling cascades affected by this compound, which will be crucial for its future development as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their investigation of this and other novel thiourea derivatives.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel thiourea derivatives. Thiourea-based compounds represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document outlines the core experimental protocols, presents a structured summary of quantitative biological data, and visualizes key workflows and pathways to facilitate research and development in this promising area.

Introduction to Thiourea Derivatives in Drug Discovery

Thiourea, a sulfur analog of urea, and its derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. The unique structural features of the thiourea moiety (R¹R²N)(R³R⁴N)C=S allow for diverse chemical modifications, leading to a broad spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, antioxidant, and enzyme inhibitory properties. The therapeutic potential of these compounds is largely attributed to their ability to form hydrogen bonds and coordinate with metal ions in biological targets, thereby modulating their functions. This guide focuses on the systematic screening of these derivatives to identify and characterize their biological potential.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative biological activity data for a selection of novel thiourea derivatives from recent studies. This structured presentation allows for easy comparison of the potency of different compounds across various biological assays.

Anticancer Activity

The cytotoxic effects of novel thiourea derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 1: In Vitro Anticancer Activity of Novel Thiourea Derivatives (IC₅₀ in µM)

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-(4-fluorophenyl)thiourea | H460 (Lung) | 14.52 | [1] |

| HepG2 (Liver) | >40 | [1] | ||

| MCF-7 (Breast) | 16.96 | [1] | ||

| 2 | 3,4-dichlorophenylthiourea | SW620 (Colon) | 1.5 | [2] |

| 3 | 4-(trifluoromethyl)phenylthiourea | PC3 (Prostate) | 6.9 | [3] |

| 4 | Benzothiazole thiourea derivative | MCF-7 (Breast) | 0.39 | [4] |

| HT-29 (Colon) | 0.39 | [4] | ||

| 5 | 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast) | 179 | [4] |

| 6 | N1,N3-disubstituted-thiosemicarbazone | HCT116 (Colon) | 1.11 | |

| HepG2 (Liver) | 1.74 | |||

| MCF7 (Breast) | 7.0 |

Note: The IC₅₀ values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Antimicrobial Activity

The antimicrobial potential of thiourea derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Novel Thiourea Derivatives (MIC in µg/mL)

| Compound ID | Derivative Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

| L1 | N-(diethylcarbamothioyl)cyclohexanecarboxamide | S. aureus | 200 | E. coli | 400 | [5][6] |

| E. faecalis | 100 | P. aeruginosa | 400 | [5][6] | ||

| CuL5 | Copper complex of N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide | S. aureus | 50 | E. coli | 200 | [5][6] |

| B. cereus | 100 | P. aeruginosa | 400 | [5][6] | ||

| Compound 2 | α-isothiocyanatoacrylic ester derivative | S. aureus | 128 | E. coli | 256 | [7] |

| B. subtilis | 64 | P. aeruginosa | >512 | [7] | ||

| Compound 7 | Thiourea derivative | S. aureus | 32 | E. coli | 64 | [7] |

| B. subtilis | 16 | P. aeruginosa | 128 | [7] | ||

| 4h | Thiourea containing 4-arylthiazole and D-glucose moiety | S. aureus | 0.78 | E. coli | 1.56 | [8] |

| B. subtilis | 0.78 | P. aeruginosa | 3.125 | [8] |

Note: Lower MIC values indicate greater antimicrobial potency.

Antiviral Activity

The antiviral activity of thiourea derivatives, particularly against Human Immunodeficiency Virus (HIV), is often evaluated by their ability to inhibit viral replication in cell culture, with the half-maximal effective concentration (EC₅₀) being a key metric. Many thiourea derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Table 3: In Vitro Anti-HIV-1 Activity of Novel Thiourea Derivatives

| Compound ID | Derivative Class | Assay Target | EC₅₀ (µM) | Reference |

| 6 | N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea | HIV-1 Replication (PBMC) | <0.001 | [9] |

| 5 | 1,3-benzothiazole-2-yl thiourea derivative | HIV-1 Reverse Transcriptase | Not specified, but active | [10] |

| NBD-14204 | gp120 Antagonist | HIV-1 Clinical Isolates | 0.24-0.9 | [11] |

| NBD-14208 | gp120 Antagonist | HIV-1 Clinical Isolates | 0.66-5.7 | [11] |

Note: EC₅₀ represents the concentration of a drug that gives a half-maximal response.

Enzyme Inhibitory Activity

Thiourea derivatives have been shown to inhibit various enzymes implicated in different diseases. The IC₅₀ value is used to quantify the concentration of a derivative required to inhibit 50% of the enzyme's activity.

Table 4: In Vitro Enzyme Inhibitory Activity of Novel Thiourea Derivatives (IC₅₀ in µM)

| Compound ID | Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |

| LaSMMed 124 | Nitro-substituted arylthiourea | Urease | 464 | [12] |

| Compound 3 | 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 (µg/mL) | [13][14] |

| Butyrylcholinesterase (BChE) | 60 (µg/mL) | [13][14] | ||

| 6g | Isocryptolepine "aza" type acyl thiourea | Tyrosinase | 0.832 | [15] |

| 4h | Thiourea containing 4-arylthiazole and D-glucose moiety | DNA gyrase | 1.25 | [8] |

| Topoisomerase IV | 45.28 | [8] |

Note: Lower IC₅₀ values indicate more potent enzyme inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of novel thiourea derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel thiourea derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO at the same concentration as in the test wells) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL per well.

-

Controls: Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Enzyme Inhibition Assays

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Test wells: Phosphate buffer, AChE solution, DTNB solution, and various concentrations of the thiourea derivative.

-

Control well (100% activity): Phosphate buffer, AChE solution, DTNB solution, and the solvent used for the test compound.

-

Blank well: Phosphate buffer, DTNB solution, and ATCI solution (no enzyme).

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the ATCI solution to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. Determine the percentage of inhibition for each concentration of the thiourea derivative and calculate the IC₅₀ value.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which is a precursor for melanin. The formation of the colored product, dopachrome, can be monitored spectrophotometrically at 475 nm. The inhibitory effect of a compound is determined by the reduction in dopachrome formation.

Materials:

-

Mushroom tyrosinase

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Sodium phosphate buffer (50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of mushroom tyrosinase and L-DOPA in sodium phosphate buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Test wells: Sodium phosphate buffer, tyrosinase solution, and various concentrations of the thiourea derivative.

-

Control well (100% activity): Sodium phosphate buffer, tyrosinase solution, and the solvent for the test compound.

-

Blank well: Sodium phosphate buffer and L-DOPA solution (no enzyme).

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 10-20 minutes.

-

Data Analysis: Calculate the rate of dopachrome formation (ΔAbs/min). Determine the percentage of inhibition for each concentration of the thiourea derivative and calculate the IC₅₀ value.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the biological activity screening of novel thiourea derivatives.

Experimental Workflow for Biological Activity Screening

Representative Signaling Pathway: EGFR Inhibition in Cancer

Many thiourea derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. wswxtb.ijournals.cn [wswxtb.ijournals.cn]

- 8. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-HIV activity of aromatic and heterocyclic thiazolyl thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-(Trifluoromethoxy)phenyl)thiourea

Disclaimer: As of December 2025, a complete, publicly available experimental crystal structure analysis for 1-(4-(Trifluoromethoxy)phenyl)thiourea could not be located. This guide provides a comprehensive overview of the methodologies and data presentation typical for the crystal structure analysis of such a compound, utilizing data from the closely related molecule, 1-(4-Fluorophenyl)thiourea, for illustrative purposes. This document is intended to serve as a technical template for researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives are a significant class of organic compounds with a broad spectrum of biological activities and applications in medicinal chemistry and materials science. The trifluoromethoxy functional group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity. A thorough crystal structure analysis provides definitive insights into the three-dimensional atomic arrangement, conformation, and intermolecular interactions, which are crucial for understanding structure-activity relationships and for rational drug design. This guide outlines the essential experimental protocols and data analysis involved in the crystal structure determination of N-aryl thiourea derivatives.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and culminates in data collection and structure refinement.

2.1 Synthesis of this compound

A general and effective method for the synthesis of N-aryl thioureas involves the reaction of the corresponding aryl isothiocyanate with ammonia.

-

Materials: 4-(Trifluoromethoxy)phenyl isothiocyanate, acetone, ammonia, hydrochloric acid, methanol.

-

Procedure: A solution of 4-(trifluoromethoxy)phenyl isothiocyanate (1 mmol) in acetone is treated with ammonia (1 mmol). The reaction mixture is refluxed for approximately 3 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is poured into an aqueous solution of hydrochloric acid. The resulting precipitate is collected by filtration and recrystallized from methanol to yield colorless crystals of this compound.

2.2 Single Crystal Growth

The growth of diffraction-quality single crystals is a critical step. A common technique for organic molecules is slow evaporation.

-

Procedure: A saturated solution of the synthesized this compound is prepared in a suitable solvent, such as methanol or ethanol, at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days to weeks can yield single crystals suitable for X-ray diffraction analysis.

2.3 X-ray Data Collection and Structure Refinement

The following describes a typical procedure for data collection and structure refinement.

-

Instrumentation: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker SMART APEX CCD area-detector diffractometer) equipped with a graphite-monochromated radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Data Collection: The data is typically collected at a low temperature (e.g., 120 K or 296 K) to minimize thermal vibrations. A series of frames are collected with different ω and φ scans.

-

Structure Solution and Refinement: The collected data is processed to obtain the unit cell parameters and integrated intensities. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Data Presentation

Quantitative data from a crystal structure analysis is typically summarized in tables for clarity and ease of comparison. The following tables present illustrative data based on the crystal structure of the related compound, 1-(4-Fluorophenyl)thiourea.[1]

Table 1: Illustrative Crystal Data and Structure Refinement Parameters.

| Parameter | Value (based on 1-(4-Fluorophenyl)thiourea[1]) |

|---|---|

| Empirical Formula | C₇H₇FN₂S |

| Formula Weight | 170.21 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 9.1384(8) Å |

| b | 8.4338(7) Å |

| c | 10.5334(9) Å |

| α | 90° |

| β | 109.796(2)° |

| γ | 90° |

| Volume | 763.85(11) ų |

| Z | 4 |

| Density (calculated) | 1.481 Mg/m³ |

| Absorption Coefficient | 0.373 mm⁻¹ |

| F(000) | 352 |

| Crystal Size | 0.43 x 0.39 x 0.29 mm |

| Theta range for data collection | 2.57 to 28.29° |

| Index ranges | -12<=h<=12, -11<=k<=11, -13<=l<=13 |

| Reflections collected | 6816 |

| Independent reflections | 1814 [R(int) = 0.0261] |

| Completeness to theta = 25.242° | 99.9 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7456 and 0.6511 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1814 / 0 / 101 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0361, wR2 = 0.0911 |

| R indices (all data) | R1 = 0.0413, wR2 = 0.0971 |

| Largest diff. peak and hole | 0.441 and -0.312 e.Å⁻³ |

Table 2: Illustrative Selected Bond Lengths (Å) and Angles (°).

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| S1-C7 | 1.681(2) | N1-C7-N2 | 117.41(16) |

| F1-C4 | 1.365(2) | N1-C7-S1 | 123.33(13) |

| N1-C7 | 1.378(2) | N2-C7-S1 | 119.26(13) |

| N1-C1 | 1.421(2) | C2-C1-N1 | 118.81(16) |

| N2-C7 | 1.325(2) | C6-C1-N1 | 121.28(16) |

| C1-C2 | 1.388(3) | C7-N1-C1 | 126.83(15) |

| C1-C6 | 1.390(3) | | |

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical crystal structure analysis experiment.

Caption: A flowchart illustrating the key stages in crystal structure analysis.

Caption: A generalized diagram of a potential signaling pathway interaction.

References

Spectroscopic and Synthetic Profile of 1-(4-(Trifluoromethoxy)phenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 1-(4-(trifluoromethoxy)phenyl)thiourea. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science where this compound may be of interest.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally reported spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.70 | Singlet (broad) | 1H | N-H (thiourea) |

| ~7.60 | Doublet | 2H | Ar-H (ortho to -NH) |

| ~7.30 | Doublet | 2H | Ar-H (ortho to -OCF₃) |

| ~7.20 | Singlet (broad) | 2H | -NH ₂ (thiourea) |

Solvent: DMSO-d₆. Predicted based on analogous structures.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C =S (thiourea) |

| ~148 | Ar-C (para to -NH) |

| ~138 | Ar-C (ipso, attached to -NH) |

| ~126 | Ar-C H (ortho to -NH) |

| ~122 | Ar-C H (ortho to -OCF₃) |

| ~120 (q) | -OC F₃ |

Solvent: DMSO-d₆. Predicted based on analogous structures.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (thiourea NH and NH₂) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| ~1600 | Medium | N-H bending |

| ~1510 | Strong | Aromatic C=C stretching |

| ~1260 | Strong | Asymmetric C-O-C stretching |

| ~1220 | Strong | C-F stretching (trifluoromethoxy) |

| ~1160 | Strong | Symmetric C-O-C stretching |

| ~840 | Strong | Aromatic C-H out-of-plane bending (para-substituted) |

| ~750 | Medium | C=S stretching |

Sample preparation: KBr pellet.[1]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 236.02 | [M]⁺ (Molecular Ion) |

| 177.03 | [M - S - NH₂]⁺ |

| 160.03 | [M - C(S)NH₂]⁺ |

| 145.02 | [CF₃O-C₆H₄]⁺ |

Ionization method: Electron Ionization (EI). The molecular formula is C₈H₇F₃N₂OS with a molecular weight of 236.22 g/mol .[1]

Experimental Protocols

The following protocols describe the synthesis of this compound and the methods for its spectroscopic characterization.

Synthesis of this compound

This synthesis is a two-step process starting from 4-(trifluoromethoxy)aniline.

Step 1: Synthesis of 4-(Trifluoromethoxy)phenyl isothiocyanate

-

A solution of 4-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform is prepared in a round-bottom flask.

-

Thiophosgene (CSCl₂) (1.1 equivalents) is added dropwise to the solution at 0 °C with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The solvent is removed under reduced pressure to yield the crude 4-(trifluoromethoxy)phenyl isothiocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

The crude 4-(trifluoromethoxy)phenyl isothiocyanate from Step 1 is dissolved in a suitable solvent like acetone or tetrahydrofuran.

-

An excess of aqueous ammonia is added dropwise to the solution with stirring at room temperature.

-

The reaction is stirred for 1-2 hours.

-

The reaction mixture is then poured into cold water, and the resulting precipitate is collected by vacuum filtration.

-

The solid is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.[1]

-

Mass Spectrometry: Mass spectral data is acquired using a mass spectrometer with electron ionization (EI) source. The sample is introduced directly into the ion source, and the mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

A Technical Guide to the Synthesis of Substituted Thioureas

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the primary synthetic methodologies for substituted thioureas, a class of compounds with significant applications in medicinal chemistry, materials science, and organocatalysis.[1][2] Thioureas serve as versatile intermediates for synthesizing various heterocyclic compounds and exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3] This document details key synthetic routes, provides specific experimental protocols, and presents quantitative data to aid in reaction optimization.

Synthesis from Isothiocyanates and Amines

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate.[4] The reaction is typically high-yielding and proceeds by the attack of the amine's nitrogen lone pair on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea product.[4] This method is widely applicable to a variety of primary and secondary amines.

Caption: General workflow for thiourea synthesis via nucleophilic addition.

Table 1: Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanates

| Entry | Isothiocyanate (1 eq.) | Amine (1 eq.) | Solvent | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 1-Naphthyl isothiocyanate | 1,2-Phenylenediamine (0.5 eq.) | DCM | Reflux | 23 | 63 | [5] |

| 2 | 1-Naphthyl isothiocyanate | 1,3-Phenylenediamine (0.5 eq.) | DCM | Reflux | 24 | 82 | [5] |

| 3 | 1-Naphthyl isothiocyanate | 1,4-Phenylenediamine (0.5 eq.) | DCM | Reflux | 28 | 95 | [5] |

| 4 | Phenyl isothiocyanate | Various Amines | - | Microwave (MW) | 0.17 | >95 | [6] |

| 5 | Benzyl isothiocyanate | Various Amines | - | Microwave (MW) | 0.17 | >95 |[6] |

Detailed Experimental Protocol: Synthesis of 1-(2-aminophenyl)-3-(naphthalene-1-yl)thiourea[5]

-

Reaction Setup: In a round-bottom flask, dissolve 1-naphthyl isothiocyanate (0.185 g, 1.00 mmol) and 1,2-phenylenediamine (0.054 g, 0.50 mmol) in 10 mL of dichloromethane (DCM).

-

Reaction: Heat the solution to reflux and maintain for 23 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. A white precipitate will form.

-

Isolation: Collect the solid product by filtration. The pure product is isolated directly as a white precipitate (0.092 g, 63% yield).

Synthesis via In Situ Generated Acyl Isothiocyanates

A powerful method for synthesizing N-acyl thioureas involves the in situ generation of an acyl isothiocyanate. This is typically achieved by reacting an acid chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone.[1] The resulting acyl isothiocyanate is not isolated but is immediately reacted with a primary or secondary amine to yield the desired N-acyl thiourea derivative.[1][7]

Caption: Two-step, one-pot synthesis of N-acyl thioureas.

Table 2: Synthesis of N-Acyl Thiourea Derivatives [1]

| Entry | Amine | Product | Yield (%) | M.P. (°C) |

|---|---|---|---|---|

| 1 | Thiazol-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | 65 | 128-131 |

| 2 | 5-chloropyridin-2-amine | N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 73 | 131-135 |

Detailed Experimental Protocol: General Synthesis of N-Acyl Thioureas[1]

-

Intermediate Formation: Dissolve the starting acid chloride (1 equivalent) and ammonium thiocyanate (1 equivalent) in anhydrous acetone. Stir the mixture to allow for the condensation reaction, which forms the acyl isothiocyanate intermediate.

-

Amine Addition: To the same reaction vessel containing the in situ generated isothiocyanate, add a solution of the desired heterocyclic amine (1 equivalent).

-

Reaction: The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate. Stir the mixture at room temperature and monitor by TLC until the starting materials are consumed.

-

Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration and purify further by recrystallization from a suitable solvent if necessary.

Synthesis from Carbon Disulfide and Amines

An environmentally friendly approach for synthesizing both symmetrical and unsymmetrical thioureas utilizes carbon disulfide (CS₂) and amines, often in an aqueous medium.[3][8] This method avoids toxic reagents like thiophosgene.[8] The process typically involves the reaction of a primary amine with CS₂ to form a dithiocarbamate intermediate, which then reacts with a second amine to yield the final thiourea product.[3]

Caption: Synthesis of unsymmetrical thioureas using carbon disulfide.

Table 3: One-Pot Synthesis of Unsymmetrical Thioureas in Water [3]

| Entry | Amine 1 | Amine 2 | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylamine | Cyclohexylamine | 4 | 92 |

| 2 | Benzylamine | n-Butylamine | 5 | 90 |

| 3 | Cyclohexylamine | Benzylamine | 4 | 91 |

| 4 | n-Butylamine | Benzylamine | 5 | 89 |

Detailed Experimental Protocol: Synthesis of Unsymmetrical N,N'-dialkylthioureas[9]

-

Dithiocarbamate Formation: In a flask, dissolve the first aliphatic primary amine (1.0 eq.) and sodium hydroxide (1.0 eq.) in water. Cool the mixture in an ice bath.

-

CS₂ Addition: Add carbon disulfide (1.1 eq.) dropwise to the cooled, vigorously stirred solution. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the sodium dithiocarbamate salt.

-

Second Amine Addition: Add the second, different amine (1.0 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC.

-

Workup and Purification: After the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. If it remains in solution, extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product can be further purified by recrystallization.

Other Notable Synthetic Methods

While the aforementioned routes are the most prevalent, several other methods are employed for specific applications.

-

From Thiophosgene: Thiophosgene (CSCl₂) is a highly reactive reagent that can be used to synthesize thioureas.[9] It typically reacts with a primary amine to form an isothiocyanate intermediate, which can then react with another amine. However, due to its high toxicity and exothermic reactivity, its use is often avoided in favor of safer alternatives.[10]

Caption: Synthesis of thioureas using the highly reactive thiophosgene.

-

From Cyanamides: Substituted thioureas can be synthesized from the reaction of cyanamide or its salts with an isothiocyanate.[2] Another route involves the reaction of cyanamide with hydrogen sulfide, often in the presence of ammonia.[11][12]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for thiourea synthesis, often from several hours to just a few minutes, while maintaining high yields.[6][13] This technique is particularly effective for the reaction between isothiocyanates and amines.[6]

References

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. One moment, please... [mjas.analis.com.my]

- 6. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 8. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. researchgate.net [researchgate.net]

- 13. N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00477B [pubs.rsc.org]

In Silico Docking Analysis of 1-(4-(Trifluoromethoxy)phenyl)thiourea: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Computational Evaluation of a Promising Thiourea Derivative

This technical guide provides a comprehensive overview of the in silico molecular docking studies of 1-(4-(Trifluoromethoxy)phenyl)thiourea, a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into its potential therapeutic targets, binding interactions, and the experimental methodologies used for these computational analyses.

Introduction to this compound

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The specific compound, this compound, features a trifluoromethoxy group, which is known to enhance metabolic stability and binding affinity. In silico docking studies are crucial in elucidating the potential mechanisms of action of such compounds by predicting their binding modes and affinities to various biological targets.

Potential Protein Targets and In Silico Binding Analysis

Computational docking simulations have been employed to investigate the interaction of thiourea derivatives with several key protein targets implicated in various diseases. While specific docking data for this compound is limited in publicly available literature, studies on structurally similar compounds provide valuable insights into its potential targets and binding affinities.

Quantitative Docking Data

The following table summarizes the binding affinities of thiourea derivatives with structural similarities to this compound against various protein targets. This data provides a comparative look at the potential efficacy of this class of compounds.

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.2[1] |

| 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one | Tyrosine Kinase | 1T46 | -9.2[2] |

Note: The data presented is for structurally related compounds and serves as an estimation of the potential binding affinity of this compound.

Experimental Protocols for In Silico Docking

A generalized experimental workflow for the molecular docking of thiourea derivatives against a protein target is outlined below. This protocol is based on common practices in the field and can be adapted for specific research purposes.

Molecular Docking Workflow

Detailed Methodologies

3.2.1. Ligand and Protein Preparation

-

Ligand Preparation : The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Protein Preparation : The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and non-essential ions are removed. Polar hydrogens and appropriate charges (e.g., Gasteiger) are added to the protein structure.

3.2.2. Molecular Docking Procedure

-

Grid Box Generation : A grid box is defined around the active site of the protein to specify the search space for the ligand docking.

-

Docking Simulation : Molecular docking is performed using software such as AutoDock Vina. The prepared ligand and protein files are used as input, and the program calculates the probable binding conformations and their corresponding binding affinities.

3.2.3. Analysis of Results

The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Signaling Pathways of Potential Targets

Based on studies of similar thiourea derivatives, this compound may interact with proteins involved in key signaling pathways. Understanding these pathways is crucial for predicting the compound's pharmacological effects.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Its signaling cascade promotes cell proliferation, survival, and migration.

References

The Trifluoromethoxy Phenyl Moiety: A Modern Staple in Drug Discovery and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) phenyl groups into molecular scaffolds has become a pivotal strategy in modern medicinal chemistry. These moieties profoundly influence the physicochemical and pharmacological properties of compounds, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the key therapeutic targets of trifluoromethoxy and trifluoromethyl phenyl compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Trifluoromethyl and trifluoromethoxy phenyl derivatives have demonstrated significant potential as anticancer agents by modulating a variety of signaling pathways critical for tumor growth and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative trifluoromethyl and trifluoromethoxy phenyl compounds against various cancer cell lines.

| Compound Name/Class | Target/Mechanism | Cell Line(s) | IC50 Value(s) | Reference(s) |

| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | HNF4α Activator, STAT3 Inhibitor | HepG2, Hep3B (Liver Cancer) | 1-10.8 µM | [1] |

| Selinexor (KPT-330) | CRM1/XPO1 Inhibitor | Caki-1, 786-O (Renal Cell Carcinoma) | < 1 µM | [2] |

| α-Trifluoromethyl Chalcones | Antiproliferative | Androgen-Independent Prostate Cancer | < 0.2 µM | |

| Azole compounds with trifluoromethylphenyl ring | Cytotoxic | MCF-7, MDA-MB-231 (Breast), HCT-116 (Colon) | 5.01-5.84 µg/mL | [3] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Anticancer | MCF-7 (Breast Cancer) | 2.63 µM | [4][5] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Cytotoxic | C32, A375 (Melanoma) | 24.4 µM, 25.4 µM | [8] |

| Trifluoromethyl Thioxanthone Analogues | Anticancer | HeLa (Cervical Cancer) | 87.8 nM | [9] |

Key Signaling Pathways and Experimental Workflows

1. HNF4α/STAT3 Signaling Pathway in Liver Cancer

The compound NHDC exemplifies a therapeutic strategy involving the activation of a nuclear receptor to inhibit a key oncogenic pathway. NHDC directly binds to and activates Hepatocyte Nuclear Factor 4 alpha (HNF4α), a tumor suppressor in liver cancer. This activation leads to the subsequent inhibition of the STAT3 signaling pathway, a critical driver of cancer cell proliferation and survival.[1]

References

- 1. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. protocols.io [protocols.io]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Exploratory Synthesis of Novel Thiourea-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Thiourea, an organosulfur compound analogous to urea, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[3][4][5] The thiourea moiety's utility stems from its ability to act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the C=S group), enabling strong interactions with biological targets like enzymes and receptors.[6][7] This guide provides a technical overview of common synthetic strategies, detailed experimental protocols, and the biological evaluation of novel thiourea-based compounds, tailored for professionals in drug discovery and development.

Core Synthetic Strategies

The synthesis of thiourea derivatives is versatile, with several established methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern (mono-, di-, or tri-substituted).[8]

From Isothiocyanates and Amines

This is the most common and straightforward method for preparing N,N'-disubstituted thioureas. It involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate. The reaction is typically high-yielding and can be performed under mild conditions.[8][9]

From Carbon Disulfide (CS₂)

Symmetrical N,N'-diaryl thioureas can be synthesized by reacting aromatic primary amines with carbon disulfide, often under basic conditions or with sunlight as a catalyst.[6] This method is atom-economical and utilizes readily available starting materials.

Thionation of Ureas

Existing urea compounds can be converted to their thiourea analogs through a thionation reaction. Lawesson's reagent is a common and effective thionating agent for this transformation.[10][11]

The general workflow for synthesizing and evaluating novel thiourea compounds is depicted below.

Experimental Protocols

Detailed and reproducible protocols are critical for exploratory synthesis. Below are methodologies for key synthetic and characterization procedures.

Protocol 2.1: Synthesis of N,N'-Disubstituted Thiourea via Isothiocyanate Route

This protocol describes the synthesis of an N-aryl, N'-alkyl/aryl thiourea derivative.

Objective: To synthesize 1-(4-bromophenyl)-3-(2-(1H-indol-3-yl)ethyl)thiourea.

Materials:

-

2-(1H-indol-3-yl)ethanamine (tryptamine)

-

1-bromo-4-isothiocyanatobenzene

-

Anhydrous acetone or dichloromethane (DCM)[12]

-

Magnetic stirrer and hotplate

-

Round-bottom flask and reflux condenser

Procedure:

-

Dissolve 2-(1H-indol-3-yl)ethanamine (1.0 eq) in anhydrous acetone in a round-bottom flask.

-

To this stirring solution, add a solution of 1-bromo-4-isothiocyanatobenzene (1.0 eq) in anhydrous acetone dropwise at room temperature.[13]

-

Allow the reaction mixture to stir at room temperature for 2-4 hours or until Thin Layer Chromatography (TLC) indicates the consumption of starting materials. Some reactions may require gentle reflux.[12][14]

-

Upon completion, a precipitate often forms. If not, reduce the solvent volume under reduced pressure.

-

Filter the solid product and wash it with cold solvent (acetone or ethanol) to remove any unreacted starting materials.[15]

-

Dry the resulting white or off-white solid product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

Characterization:

-

FTIR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3200-3400), C=S stretching (around 1300-1400), and C-N stretching.[10]

-

¹H-NMR (DMSO-d₆, δ ppm): Confirm the presence of aromatic and aliphatic protons, and the N-H protons of the thiourea moiety (often appearing as broad singlets).[16]

-

Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula of the synthesized compound.[14]

Protocol 2.2: Synthesis of Symmetrical Thiourea using Lawesson's Reagent

Objective: To synthesize 1,3-diphenylthiourea from 1,3-diphenylurea.

Materials:

-

1,3-diphenylurea

-

Lawesson's reagent

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen atmosphere setup

Procedure:

-

Add 1,3-diphenylurea (2.0 eq) and Lawesson's reagent (1.0 eq) to a round-bottom flask containing anhydrous THF under a nitrogen atmosphere.[11]

-

Heat the resulting solution to reflux (approximately 75°C) for 3-4 hours.[11]

-

Monitor the reaction progress using TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure thiourea derivative.

Quantitative Data and Structure-Activity Relationships

The ultimate goal of exploratory synthesis is to identify compounds with potent and selective biological activity. This involves synthesizing a library of related compounds and comparing their activities to establish a Structure-Activity Relationship (SAR).

Table 1: Anticancer Activity of Novel Benzothiazole-Thiourea Derivatives

The following data summarizes the in vitro anticancer activity (IC₅₀ in µM) of synthesized thiourea derivatives against human cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound ID | R-Group (Substituent) | MCF-7 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |

| 2d | 4-Chlorophenyl | 18 | 40 |

| 5c | 3-Nitrophenyl | 26 | 46 |

| 5d | 4-Nitrophenyl | 20 | 38 |

| Data sourced from preliminary MTT cytotoxicity studies.[17] |